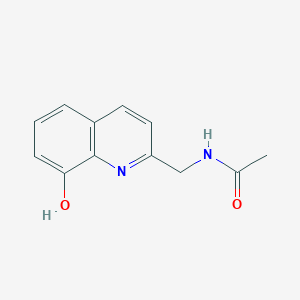
N-((8-Hydroxyquinolin-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((8-Hydroxyquinolin-2-yl)methyl)acetamide is a compound that incorporates the 8-hydroxyquinoline moiety, which is known for its diverse biological activities. This compound is of significant interest in various fields of scientific research due to its potential therapeutic applications and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-Hydroxyquinolin-2-yl)methyl)acetamide typically involves the reaction of 8-hydroxyquinoline with acetamide in the presence of a suitable catalyst. One common method is the Mannich reaction, which involves the condensation of 8-hydroxyquinoline, formaldehyde, and acetamide under acidic conditions . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-((8-Hydroxyquinolin-2-yl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the 5- and 7-positions of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted quinoline compounds, which can have varying biological activities and chemical properties .
Aplicaciones Científicas De Investigación
N-((8-Hydroxyquinolin-2-yl)methyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer and Alzheimer’s disease.
Mecanismo De Acción
The mechanism of action of N-((8-Hydroxyquinolin-2-yl)methyl)acetamide involves its ability to chelate metal ions. The hydroxyl group at the 8-position and the nitrogen atom in the quinoline ring form a bidentate ligand that can bind to metal ions, forming stable complexes . This chelation can disrupt metal-dependent biological processes, leading to antimicrobial and anticancer effects. Additionally, the compound can inhibit enzymes that require metal ions as cofactors, further contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its metal-chelating properties and biological activities.
N-(8-Hydroxyquinolin-2-yl)acetamide: A closely related compound with similar chelating properties and biological activities.
5,7-Dichloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties due to the presence of chlorine atoms.
Uniqueness
N-((8-Hydroxyquinolin-2-yl)methyl)acetamide is unique due to its specific substitution pattern, which enhances its ability to form stable metal complexes and its potential therapeutic applications. The presence of the acetamide group provides additional sites for chemical modification, allowing for the development of derivatives with improved biological activities and pharmacokinetic properties .
Propiedades
Número CAS |
648896-21-3 |
|---|---|
Fórmula molecular |
C12H12N2O2 |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
N-[(8-hydroxyquinolin-2-yl)methyl]acetamide |
InChI |
InChI=1S/C12H12N2O2/c1-8(15)13-7-10-6-5-9-3-2-4-11(16)12(9)14-10/h2-6,16H,7H2,1H3,(H,13,15) |
Clave InChI |
CJRALVYWBVXEEF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC1=NC2=C(C=CC=C2O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


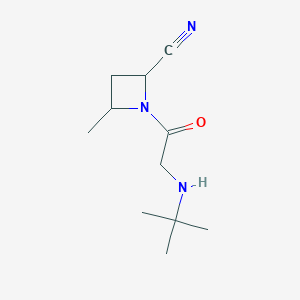

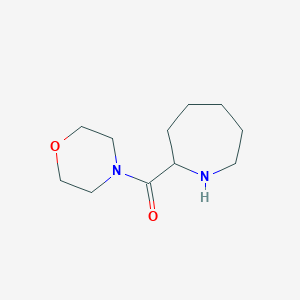

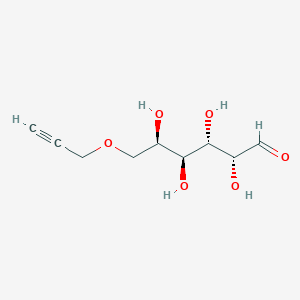
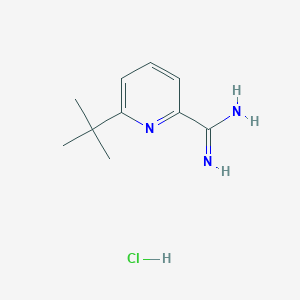
![7-Dimethylaminomethylene-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B15068544.png)
![4H-Imidazo[4,5-c]pyridin-4-one hydrobromide](/img/structure/B15068549.png)
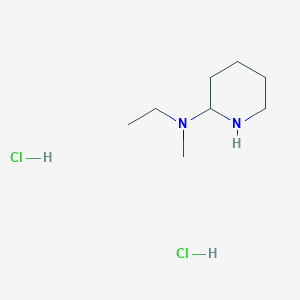
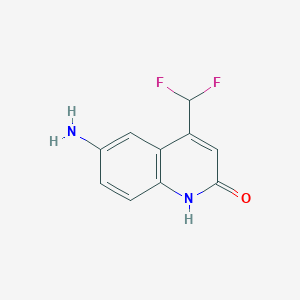
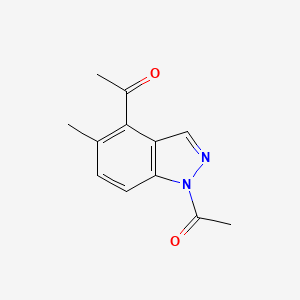
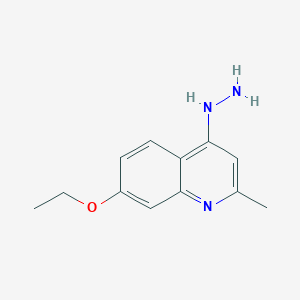
![2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B15068608.png)

